3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide
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Overview
Description
3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide involves the inhibition of a specific enzyme called cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 is a key regulator of cell division and is often overexpressed in cancer cells. By inhibiting CDK4/6, 3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide can effectively block the proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide have been extensively studied in various preclinical models. It has been shown to effectively inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, 3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide has been shown to have minimal toxicity in non-cancerous cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide in lab experiments include its high potency, specificity, and selectivity for CDK4/6 inhibition. Additionally, it has been shown to have minimal toxicity in non-cancerous cells. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the use of 3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide in scientific research. One potential application is in the development of combination therapies for cancer, where it could be used in conjunction with other drugs to enhance their effectiveness. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other diseases beyond cancer. Finally, efforts to improve the solubility and bioavailability of 3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide could lead to its more widespread use in experimental settings.
Synthesis Methods
The synthesis of 3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide involves the reaction of 3-bromobenzyl alcohol with 5-chloroindole-2-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to yield the final product.
Scientific Research Applications
3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in cancer, particularly in breast cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking a specific enzyme that is involved in the regulation of cell division.
properties
IUPAC Name |
3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O2/c24-18-5-2-6-21(12-18)29-14-15-3-1-4-16(9-15)23(28)26-13-20-11-17-10-19(25)7-8-22(17)27-20/h1-12,27H,13-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRYVASIXWNJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)COC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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